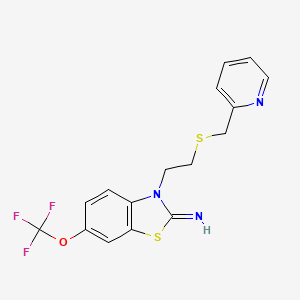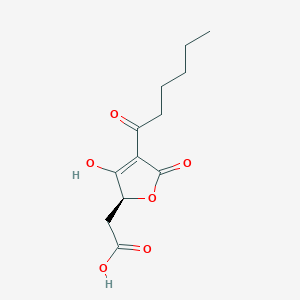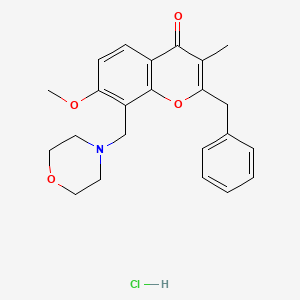
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride” is a synthetic organic compound that belongs to the benzopyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzopyran core, followed by functionalization at various positions. Common synthetic routes may include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Functionalization: Introduction of methoxy, methyl, morpholinylmethyl, and phenylmethyl groups can be carried out using standard organic reactions such as alkylation, methylation, and substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring.
Substitution: Various substitution reactions can occur, especially at the morpholinylmethyl and phenylmethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the benzopyran family are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, compounds in the benzopyran family exert their effects by interacting with enzymes, receptors, or other proteins. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound, which lacks the additional functional groups.
7-Methoxy-4H-1-Benzopyran-4-one: A simpler derivative with only the methoxy group.
3-Methyl-4H-1-Benzopyran-4-one: Another derivative with a methyl group.
Uniqueness
The uniqueness of “4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride” lies in its combination of functional groups, which may confer unique biological and chemical properties not found in simpler derivatives.
Properties
CAS No. |
138833-32-6 |
|---|---|
Molecular Formula |
C23H26ClNO4 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-benzyl-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H25NO4.ClH/c1-16-21(14-17-6-4-3-5-7-17)28-23-18(22(16)25)8-9-20(26-2)19(23)15-24-10-12-27-13-11-24;/h3-9H,10-15H2,1-2H3;1H |
InChI Key |
WPIIIWDRDFZLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


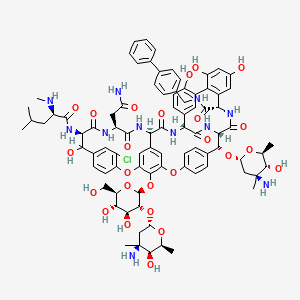

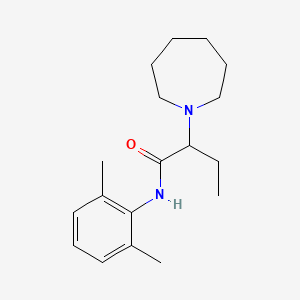
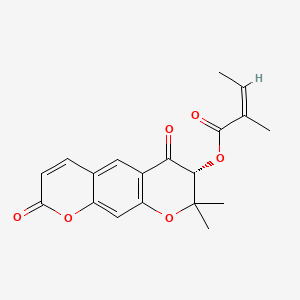
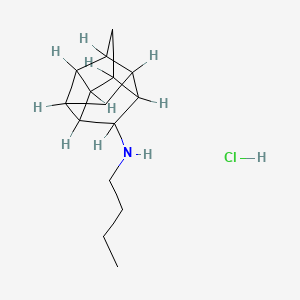
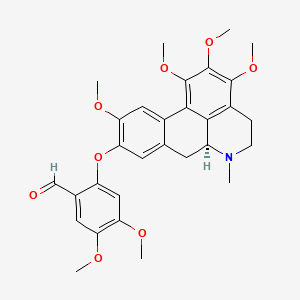
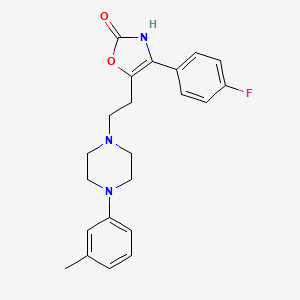
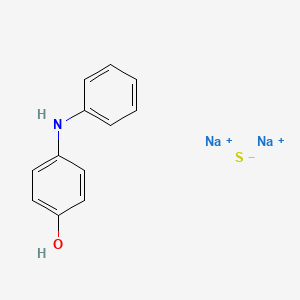
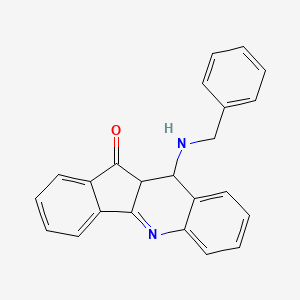
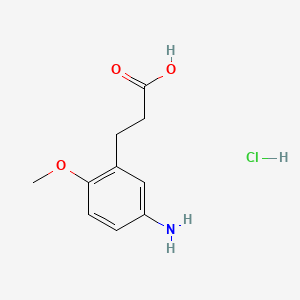
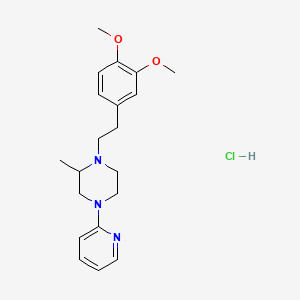
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
